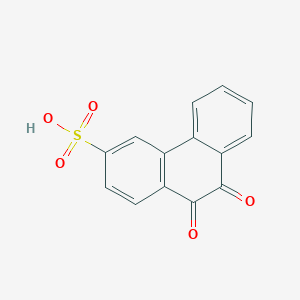
3-(3-Azetidinyl)-4-pyridinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Azetidinyl)-4-pyridinol: is a heterocyclic compound that features both an azetidine ring and a pyridinol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azetidinyl)-4-pyridinol typically involves the formation of the azetidine ring followed by the introduction of the pyridinol group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-azetidinone, the compound can be synthesized through a series of reactions including the Horner-Wadsworth-Emmons reaction and rhodium(I)-catalyzed conjugate addition of arylboronic acids .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting suitable solvents, catalysts, and reaction temperatures. The process may also involve steps such as esterification, Pinner reaction, neutralization, and amidine formation .
Chemical Reactions Analysis
Types of Reactions
3-(3-Azetidinyl)-4-pyridinol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The azetidine ring and pyridinol moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sulfenyl chlorides, sulfinyl chlorides, and other electrophiles. The reactions often involve intermediate carbenium ions and are carried out under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfenyl chlorides can lead to the formation of sulfenamides, while reactions with sulfinyl chlorides can produce sulfinamides .
Scientific Research Applications
3-(3-Azetidinyl)-4-pyridinol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Azetidinyl)-4-pyridinol involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are believed to be driven by a reduction in oxidative stress and caspase-3/7 activity . The compound may also interact with acetylcholinesterase, inhibiting its activity and thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
3-Azetidinyl acetate: Another azetidine derivative with different functional groups.
1,3,3-Trinitroazetidine (TNAZ): A high-density explosive with a similar azetidine ring structure.
3-Aryl-3-azetidinyl acetic acid methyl ester derivatives: Compounds with similar neuroprotective properties.
Uniqueness
3-(3-Azetidinyl)-4-pyridinol is unique due to its combination of the azetidine ring and pyridinol moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-1H-pyridin-4-one |
InChI |
InChI=1S/C8H10N2O/c11-8-1-2-9-5-7(8)6-3-10-4-6/h1-2,5-6,10H,3-4H2,(H,9,11) |
InChI Key |
VPPRTBJBEXDZRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CNC=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylprop-2-enamide](/img/structure/B13942632.png)

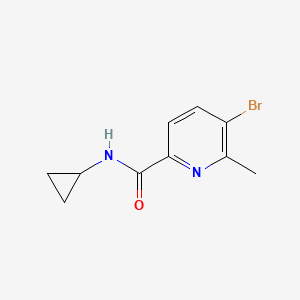
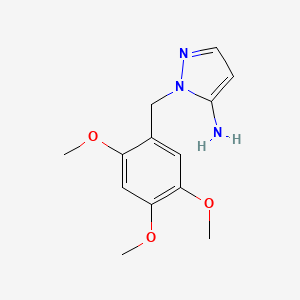
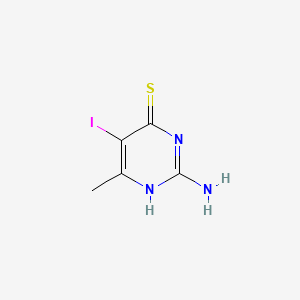
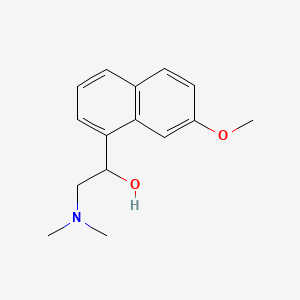

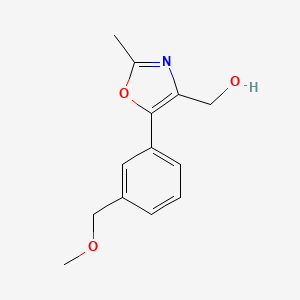
![4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B13942718.png)
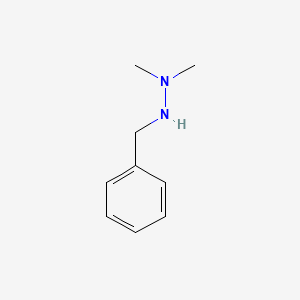

![4-[Amino(phenyl)methyl]-2-methylaniline](/img/structure/B13942738.png)
